![molecular formula C24H25N3O4 B2479570 N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-00-5](/img/structure/B2479570.png)

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

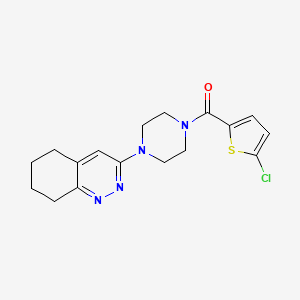

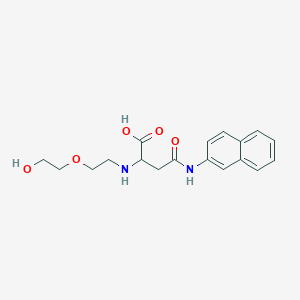

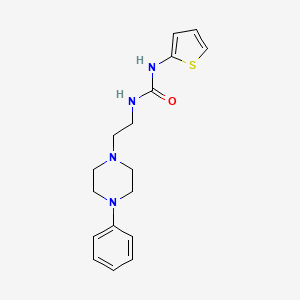

“N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound that has been studied for its potential therapeutic activity . It has been identified as a promising inhibitor of EGFR/VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Version 14 of Spartan software . The compounds showed strong electronic characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using molecular docking analysis and molecular dynamic simulation . The molecules’ levels of affinity for the target proteins varied .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .科学的研究の応用

Antimicrobial Applications

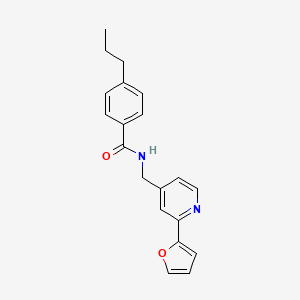

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial and antifungal activities against various pathogenic microorganisms, with some derivatives showcasing exceptional effectiveness. The results underscore the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Enzyme Inhibition and Molecular Docking

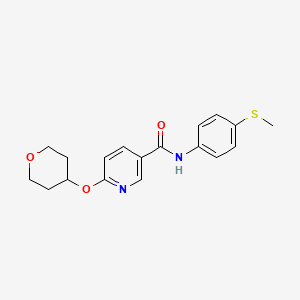

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, related to the target compound, were synthesized and showed promising activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings, supported by molecular docking studies, highlight the potential therapeutic applications of these compounds in treating conditions related to enzyme dysfunction (Virk et al., 2018).

Green Synthesis Applications

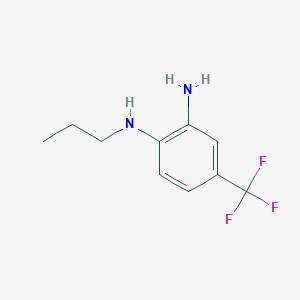

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally similar to the one , was achieved using a novel palladium on carbon (Pd/C) catalyst. This method offered high activity, selectivity, and stability, marking a significant advancement in the eco-friendly production of this important intermediate used in azo disperse dyes production (Zhang Qun-feng, 2008).

Anticancer Properties

A study investigated the cytotoxic effects of sulfonamide-derived isatins, structurally related to the target compound, against hepatocellular carcinoma cell lines. The compounds showed significant cytotoxicity and had potential as therapeutic agents for managing hepatocellular carcinoma, with some compounds showing high safety margins and effectiveness (Eldeeb et al., 2022).

Anxiolytic Properties

Piperidine acetamide derivatives, closely related to the target compound, demonstrated good oral activity in treating anxiety, as shown in animal models. These compounds had modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, indicating their potential use as anxiolytics (Kordik et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGITQUOUHWNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)

![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2479506.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)